

overcoming Vecabrutinib high protein binding

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Compound Focus: Vecabrutinib

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Vecabrutinib Profile & Mechanism of Action

Vecabrutinib is a reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (cBTKis) like Ibrutinib [1] [2].

- **Mode of Binding:** It binds to the BTK kinase domain independent of the C481 residue. This reversible binding allows it to inhibit both wild-type and C481-mutant BTK (including C481S and C481R variants) [1] [2].
- **Biochemical Potency:** **Vecabrutinib** is a highly selective BTK inhibitor with a reported half maximal inhibitory concentration (IC50) of 3 nM against BTK [1].
- **Key Biomarkers:** In laboratory studies, **Vecabrutinib** treatment led to decreased phosphorylation of key signaling proteins in the B-cell receptor (BCR) pathway, including ERK and S6 kinase, which are potential biomarkers for its biological activity [1].

Key Experimental Findings from Preclinical and Clinical Studies

The following table summarizes the main findings from the searched literature. Please note that the data is limited and derived from early-phase studies.

Aspect	Findings / Status	Context / Source
Preclinical Activity	Inhibits phosphorylation of BTK, ERK, and S6; active against C481S & C481R BTK mutants in cell line models [1].	Engineered CLL cell lines (MEC-1) [1].
Clinical Trial (Phase 1b/2)	Vecabrutinib was well-tolerated; no dose-limiting toxicities or grade ≥ 3 treatment-related adverse events were observed up to 400 mg twice daily. Common AEs were anemia, headache, and night sweats [2].	Trial on patients with B-cell malignancies, most with CLL [2].
Efficacy Signal	No objectively defined responses per trial protocol; stable disease achieved in some patients (7 out of 29), particularly at higher doses (300 mg twice daily) [2].	Trial on patients previously exposed to Ibrutinib [2].
Resistance Context	Developed to address C481 mutations, the major mechanism of resistance to covalent BTK inhibitors like Ibrutinib [3] [2].	-

Suggested Experimental Approaches for Characterization

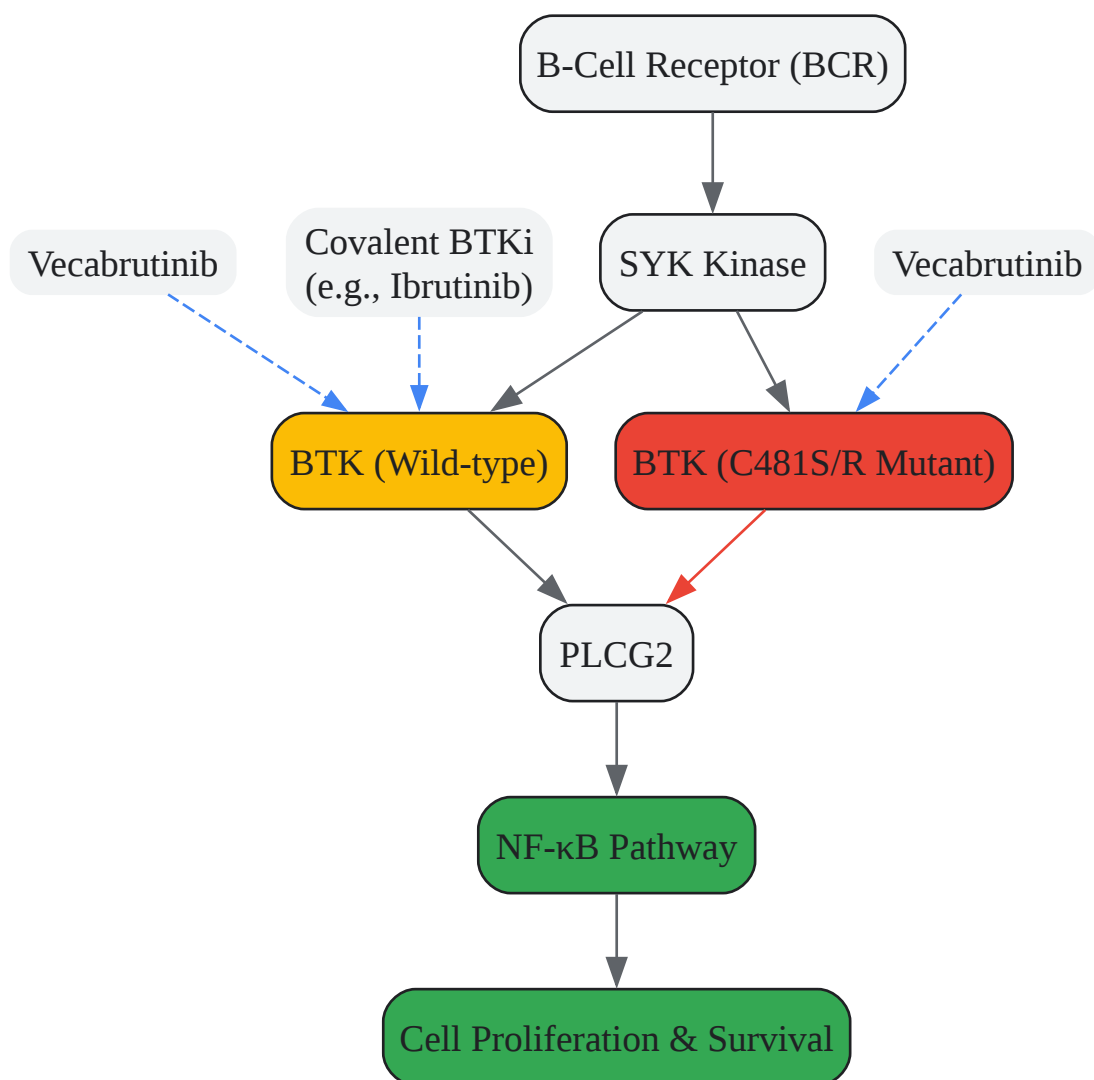
Since direct data on protein binding is unavailable, here are experimental methodologies suggested by the search results to characterize **Vecabrutinib**'s activity and potential issues in a research setting.

- **Assessing Target Engagement and Pathway Inhibition:**
 - **Method:** Use immunoblotting (Western Blot) or reverse-phase protein array (RPPA) to analyze phosphorylation levels of BTK and its downstream targets, such as ERK and PLC γ 2, in primary CLL cells or engineered cell lines expressing BTK mutants (e.g., C481S, C481R) [1].
 - **Rationale:** These experiments can confirm that **Vecabrutinib** is effectively engaging its target and inhibiting the BCR signaling pathway, which is crucial for verifying its mechanism even in the context of high plasma protein binding.
- **Evaluating Cellular Apoptosis:**
 - **Method:** Treat primary CLL cells (with confirmed BTK mutation status) with **Vecabrutinib** and measure apoptosis induction after 24 hours, for example, by flow cytometry [1].

- **Rationale:** This functional assay can help correlate pathway inhibition with a biological outcome (cell death). The search results indicate that apoptosis can be variable and may be lower in cells with certain BTK mutations [1].
- **Leveraging Advanced Proteomic Profiling:**
 - **Method:** For a broader, unbiased investigation of off-target interactions, consider using a novel proteomic method like **COOKIE-Pro** (Covalent Occupancy Kinetic Enrichment via Proteomics) [4].
 - **Rationale:** Although developed for covalent inhibitors, this method's principle of comprehensively measuring drug-protein interactions across the proteome could inspire similar approaches to profile the binding landscape of reversible inhibitors, helping to identify potential off-targets that contribute to its overall protein-binding profile.

Pathways and Workflow Diagrams

The diagram below illustrates the BCR signaling pathway and **Vecabrutinib**'s site of action, based on information from the search results [3] [5] [6].



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*Diagram: **Vecabrutinib** inhibits both wild-type and mutant BTK. The B-cell receptor (BCR) activates SYK kinase, which in turn activates BTK. Active BTK signals through PLCG2 and NF-κB to promote cell survival. Covalent BTK inhibitors (Covalent BTKi) bind effectively to wild-type BTK but fail against C481 mutants. **Vecabrutinib**, as a reversible inhibitor, can bind to and inhibit both wild-type and C481-mutant BTK, overcoming this common resistance mechanism [1] [2].*

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